N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both imidazothiazole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazothiazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage. Common reagents might include acyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possibly as a lead compound in drug discovery for targeting specific biological pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide might include other molecules containing imidazothiazole or quinazolinone structures.
Uniqueness
The uniqueness of this compound could be attributed to its specific combination of structural motifs, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-19(12-26-13-22-17-7-2-1-6-16(17)20(26)28)23-15-5-3-4-14(10-15)18-11-25-8-9-29-21(25)24-18/h1-11,13H,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAJDJNNEPEWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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